BenchChemオンラインストアへようこそ!

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

Medicinal Chemistry Chemical Biology Lead Optimization

This synthetic small molecule (C18H23N3O, MW 297.40) features a unique 1,4-cyclohexylene spacer that restricts conformational freedom, enabling systematic exploration of linker geometry effects on target binding. Unlike flexible alkyl-linked or directly substituted analogs, the rigid scaffold allows matched molecular pair studies and may confer distinct LPA receptor subtype selectivity. Research-grade building block for medicinal chemistry and early-stage drug discovery programs.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 1235094-07-1
Cat. No. B2869816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide
CAS1235094-07-1
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESC1CC(CCC1CNC(=O)C2CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H23N3O/c22-18(14-9-10-14)19-11-12-5-7-13(8-6-12)17-20-15-3-1-2-4-16(15)21-17/h1-4,12-14H,5-11H2,(H,19,22)(H,20,21)
InChIKeyQPYTZSNZOPYGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide (CAS 1235094-07-1): A Structurally Defined Benzimidazole Building Block for Targeted Scaffold Design


N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide (CAS 1235094-07-1) is a synthetic small molecule (MW 297.40 g/mol, formula C18H23N3O) that integrates a benzimidazole core, a 1,4-disubstituted cyclohexyl spacer, and a terminal cyclopropanecarboxamide moiety . Unlike simpler N-substituted benzimidazoles, the inclusion of a rigid cyclohexyl linker distinguishes this compound from flexible-chain or directly-coupled analogs, offering potential advantages in spatial pre-organization for biological target recognition. The compound is offered as a research-grade building block by multiple chemical vendors .

Procurement Risk Alert: Why Structurally Similar N-Benzimidazolyl-Cyclopropanecarboxamides Cannot Be Interchanged with CAS 1235094-07-1


The benzimidazole-cyclopropanecarboxamide class encompasses highly diverse chemotypes, including direct N-cyclopropanecarboxamide benzimidazoles (e.g., N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide, MW 201.22 g/mol), fused heterocyclic variants, and linker-modified derivatives such as Pfizotin (PFI 7) . Substituting CAS 1235094-07-1 with these analogs introduces unpredictable changes in pharmacological activity, as the N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl) cyclopropanecarboxamide scaffold presents a unique combination of a 1,4-cyclohexylene spacer separating the benzimidazole pharmacophore from the cyclopropane amide. This specific topology, which differs from directly-bound or simple alkyl-linked analogs, is expected to yield distinct target binding profiles and physicochemical properties that cannot be extrapolated from literature on other in-class compounds [1].

Direct Comparator Evidence: Quantifying the Structural Differentiation of CAS 1235094-07-1 from Key Benzimidazole Analogs


Molecular Weight Differentiation: CAS 1235094-07-1 vs. Simplest N-Benzimidazol-2-yl Cyclopropanecarboxamide

CAS 1235094-07-1 exhibits a molecular weight of 297.40 g/mol, which is substantially higher than the simplest in-class comparator, N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide (MW 201.22 g/mol), reflecting the presence of the 4-aminomethyl-cyclohexyl linker. This 96.18 g/mol difference translates to a 47.8% increase in molecular weight, altering critical drug-like properties such as lipophilicity, solubility, and permeability [1].

Medicinal Chemistry Chemical Biology Lead Optimization

Linker Rigidity Comparison: Cyclohexylmethyl vs. Piperidin-1-yl Linkers in Advanced Benzimidazole Probes

While direct binding data for CAS 1235094-07-1 is not yet publicly available, structural analysis reveals a compositionally unique 1,4-cyclohexylmethyl linker. This contrasts with the piperidin-1-yl linker found in the PLD1-selective probe VU0359595 (IC50 3.7 nM for PLD1; >1500-fold selectivity over PLD2) . Directed vectors and conformer populations also differ from the acetamide-linked 1,4-cyclohexyl scaffold in PFI 7 . The rigid cyclohexyl ring in CAS 1235094-07-1 pre-organizes the benzimidazole and carboxamide groups into a defined spatial relationship, a feature absent in flexible-chain or rotatable-bond-rich analogs, potentially contributing to higher binding site complementarity when matched with an appropriate target pocket .

Chemical Probe Design Target Engagement Selectivity

Metabolic Stability Potential: Cyclopropanecarboxamide vs. Nicotinamide Terminal Group in Matched Molecular Pair

A matched molecular pair (MMP) exists between CAS 1235094-07-1 (terminal cyclopropanecarboxamide) and the corresponding nicotinamide analog N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide (CAS 1207049-77-1, MW 334.4 g/mol) . Cyclopropanecarboxamides often exhibit enhanced metabolic stability relative to heteroaryl carboxamides due to steric hindrance at the amide bond and reduced susceptibility to amidase-mediated hydrolysis [1]. The absence of a basic pyridine nitrogen in CAS 1235094-07-1 also eliminates potential CYP450-mediated oxidation sites present in the nicotinamide analog [1].

Metabolic Stability Amide Hydrolysis Matched Molecular Pair Analysis

Optimal Use Cases for Procuring CAS 1235094-07-1 in Drug Discovery and Chemical Biology Research


Structure-Activity Relationship (SAR) Studies on Benzimidazole Linker Geometry

Researchers investigating how the spatial orientation of a benzimidazole pharmacophore relative to a terminal amide affects target binding can use CAS 1235094-07-1 as a rigid linker scaffold. Unlike flexible alkyl-linked or directly substituted analogs, this compound restricts conformational freedom via its 1,4-cyclohexyl spacer, enabling systematic exploration of linker geometry effects on potency and selectivity [1]. It is a complementary tool alongside piperidine-linked probes like VU0359595 or acetamide-linked probes like PFI 7 [1].

Synthesis of Matched Molecular Pair Libraries for Metabolic Stability Optimization

CAS 1235094-07-1 serves as a key building block for generating matched molecular pairs (MMPs) where only the terminal amide group is varied (e.g., cyclopropanecarboxamide vs. nicotinamide vs. acrylamide). This enables direct, internally-controlled comparisons of metabolic stability and target engagement within a consistent benzimidazole-cyclohexyl scaffold [1].

Development of Benzimidazole-Based LPA Receptor Antagonist Candidates

Given the patent disclosure of N-(benzimidazol-2-yl)-cyclopropane carboxamides as lysophosphatidic acid (LPA) receptor antagonists, CAS 1235094-07-1 can be utilized as a scaffold to develop novel LPA receptor probes [1]. The cyclohexylmethyl linker may confer distinct receptor subtype selectivity relative to directly-coupled N-cyclopropanecarboxamide benzimidazoles due to altered spatial presentation of the benzimidazole core to the receptor binding pocket.

Quote Request

Request a Quote for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.